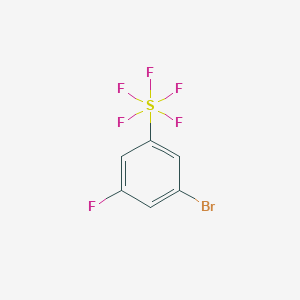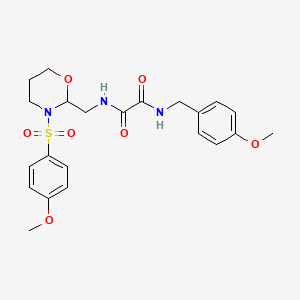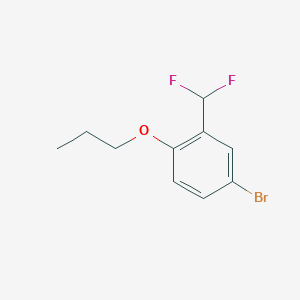
4-Bromo-2-(difluoromethyl)-1-propoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(difluoromethyl)-1-propoxybenzene is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. This compound is commonly referred to as BDPB and is known for its ability to interact with biological systems, making it a valuable tool for scientific research.
作用机制
BDPB acts as a selective antagonist of the G protein-coupled receptor, CXCR3. CXCR3 is a chemokine receptor that plays a critical role in immune cell migration and activation. By blocking the activity of CXCR3, BDPB can modulate immune cell function and inhibit inflammation.
Biochemical and Physiological Effects:
BDPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDPB can inhibit the migration of immune cells, including T cells and natural killer cells. BDPB has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In vivo studies have shown that BDPB can reduce inflammation in various animal models of disease, including arthritis and colitis.
实验室实验的优点和局限性
BDPB has several advantages as a tool for scientific research. It is a highly selective and potent antagonist of CXCR3, making it a valuable tool for studying the role of CXCR3 in various biological processes. BDPB is also relatively easy to synthesize and can be obtained in large quantities. However, BDPB has some limitations as a research tool. It has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, BDPB has a relatively short half-life, which can limit its effectiveness in certain in vivo studies.
未来方向
There are several future directions for research involving BDPB. One potential area of research is the development of BDPB analogs with improved pharmacological properties. Another potential area of research is the use of BDPB as a tool for studying the role of CXCR3 in various disease states, including cancer and autoimmune diseases. Additionally, BDPB could be used as a tool for developing new therapeutics that target CXCR3 and modulate immune cell function. Overall, BDPB has significant potential as a tool for scientific research and has the potential to lead to new insights into the role of CXCR3 in health and disease.
合成方法
BDPB can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2-(difluoromethyl)-1-iodobenzene with 1-propoxyboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-2-(difluoromethyl)-1-chlorobenzene with propylamine in the presence of a palladium catalyst.
科学研究应用
BDPB has been extensively used in scientific research as a tool to study various biological processes. It has been used as a ligand to study the binding properties of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. BDPB has also been used as a tool to study the role of GPCRs in various physiological processes, including pain perception, inflammation, and cardiovascular function.
属性
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,10H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNHHOWYMBTRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)
![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)
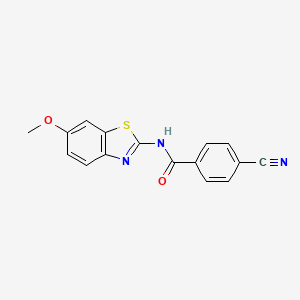
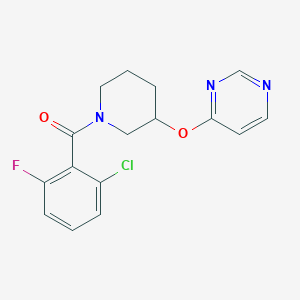
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)
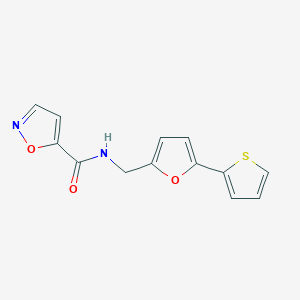
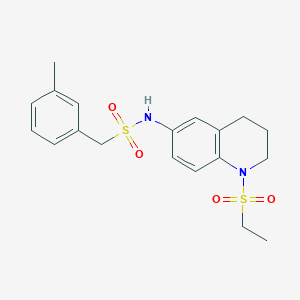
![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)
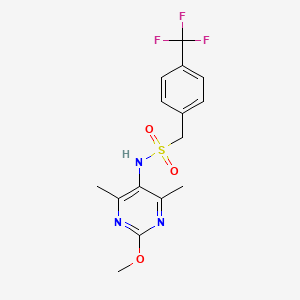
![2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2702222.png)
